AZD1208

Description

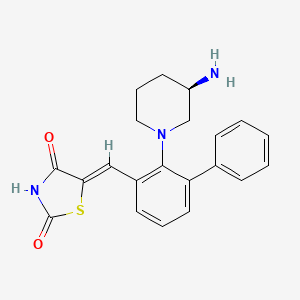

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c22-16-9-5-11-24(13-16)19-15(12-18-20(25)23-21(26)27-18)8-4-10-17(19)14-6-2-1-3-7-14/h1-4,6-8,10,12,16H,5,9,11,13,22H2,(H,23,25,26)/b18-12-/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUJKPPARUPFJM-UWCCDQBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)/C=C\4/C(=O)NC(=O)S4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026025 | |

| Record name | (5Z)-5-[[2-[(3R)-3-Aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204144-28-4 | |

| Record name | AZD-1208 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204144284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z)-5-[[2-[(3R)-3-Aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-1208 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S98NFM1378 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD1208: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical mechanism of action of AZD1208, a potent, orally available, and selective pan-Pim kinase inhibitor. This compound is an ATP-competitive inhibitor that targets all three isoforms of the Pim serine/threonine kinase family: PIM1, PIM2, and PIM3.[1] These kinases are crucial downstream effectors in numerous cytokine and growth factor signaling pathways, and their upregulation is implicated in the oncogenesis of various solid and hematological malignancies.[1][2]

Core Mechanism: Pan-PIM Kinase Inhibition

The fundamental mechanism of this compound involves the direct inhibition of PIM1, PIM2, and PIM3.[2] PIM kinases are constitutively active and play a significant role in promoting cell proliferation and survival.[3][4] By inhibiting these kinases, this compound disrupts key cellular processes that cancer cells rely on for growth and survival. Studies have shown that a genetic knockout of all three PIM kinases is well-tolerated, suggesting a favorable therapeutic window for pan-PIM inhibition.[3]

Quantitative Data: Potency and Cellular Effects

The potency of this compound against PIM isoforms and its anti-proliferative effects across various cancer cell lines have been quantitatively assessed.

Table 1: In Vitro Kinase Inhibitory Potency of this compound

| Kinase Isoform | IC50 (nM) |

|---|---|

| PIM1 | 0.4 |

| PIM2 | 5.0 |

| PIM3 | 1.9 |

(Data sourced from Chen et al., 2013)[5]

Table 2: Anti-Proliferative Effects of this compound in Cancer Cell Lines

| Cancer Type | Cell Line | Key Effect(s) | Reference |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | MOLM-16 | Cell cycle arrest, Apoptosis, Inhibition of translation | [3][6] |

| Acute Myeloid Leukemia (AML) | KG-1a | Growth inhibition, Inhibition of translation | [3][5] |

| Gastric Cancer | SNU-638 (sensitive) | Decreased proliferation, Autophagy | [7] |

| Gastric Cancer | SNU-601 (resistant) | Minimal anti-proliferative effect | [7] |

| Prostate Cancer | Myc-CaP | Decreased proliferation, Increased apoptosis | [8][9][10] |

| Prostate Cancer | DU145 | Decreased tumor growth in xenografts | [8][10] |

| Liposarcoma | 93T449 | Anti-growth effect, Reduced phosphorylation of mTOR, STAT3 |[11] |

Signaling Pathways Modulated by this compound

This compound's anti-cancer effects stem from its ability to modulate several critical downstream signaling pathways.

1. Inhibition of Protein Synthesis via the mTORC1 Pathway: A primary and consistent effect of PIM kinase inhibition by this compound is the suppression of the mTORC1 signaling pathway, which is central to protein translation and cell growth.[6] this compound treatment leads to a dose-dependent reduction in the phosphorylation of key mTORC1 substrates, including:

-

4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1): Reduced phosphorylation of 4E-BP1 at Ser65 and Thr37/46 prevents the release of eIF4E, thereby inhibiting the formation of the translation initiation complex.[5][6][12]

-

p70S6K (p70S6 Kinase) and S6 Ribosomal Protein: this compound dramatically reduces the phosphorylation of p70S6K and its substrate, the S6 ribosomal protein.[3][5][6] This suppression is a strong indicator of inhibited translation and correlates closely with growth inhibition in sensitive AML cells.[6]

2. Induction of Cell Cycle Arrest and Apoptosis: this compound can halt the cell cycle and induce programmed cell death (apoptosis), although this effect is highly context- and cell-type-dependent.

-

Cell Cycle Arrest: The compound can interrupt the G1/S phase transition, leading to cell cycle arrest.[2] This is accompanied by an increase in the cell cycle inhibitor p27.[3]

-

Apoptosis: this compound reduces the phosphorylation of the pro-apoptotic protein BAD at Serine-112, which is a known PIM substrate.[5][6][13] This inhibition promotes apoptosis. In preclinical models of MYC-driven prostate cancer, this compound treatment led to a 326% increase in apoptosis.[9][13] However, in some cancer types, such as AML and gastric cancer, this compound induces only limited apoptosis.[5][7]

3. Induction of Autophagy: In certain cancer types, notably gastric cancer, the primary mechanism of this compound-induced cell death is not apoptosis but autophagy.[4][7][14]

-

Treatment with this compound in sensitive gastric cancer cell lines leads to a dose-dependent increase in Light Chain 3B (LC3B), a key marker of autophagy.[7][14] This suggests that growth inhibition is achieved through autophagic cell death in these contexts.[7]

4. Modulation of MYC and STAT3 Signaling:

-

c-MYC: PIM1 is known to be co-expressed with the c-MYC oncogene and enhances its tumorigenic activity.[9] this compound treatment suppresses MYC gene programs and can decrease the phosphorylation of c-MYC at Serine-62.[13]

-

STAT3: PIM kinases are downstream of the JAK/STAT signaling pathway. This compound has been shown to reduce the phosphorylation of STAT3, a key transcription factor involved in cancer cell survival.[11][15]

Mechanisms of Resistance to this compound

Cancer cells can develop resistance to this compound through several mechanisms.

-

DNA Damage Response (DDR) Pathway: In gastric cancer, resistance to this compound has been linked to the activation of the DNA damage repair pathway, which repairs the damage caused by PIM inhibition and promotes cell survival.[4][7][14]

-

Feedback Activation of mTOR Signaling: Intrinsic resistance in AML and DLBCL can occur through a feedback loop. PIM inhibition elevates reactive oxygen species (ROS), which in turn activates p38α (MAPK14).[16] Activated p38α then reactivates the AKT/mTOR signaling pathway, circumventing the initial inhibition.[16]

Synergistic Combinations

The efficacy of this compound can be enhanced when used in combination with other agents, particularly those that target resistance pathways.

-

Akt Inhibitors: Co-treatment with an Akt inhibitor (like AZD5363) and this compound shows highly synergistic antitumor effects in gastric cancer cells, partly by decreasing the DDR capacity that contributes to resistance.[7][14]

-

EGFR Inhibitors: In EGFR-mutant non-small cell lung cancer, this compound can increase sensitivity to the EGFR inhibitor osimertinib.[17]

-

Radiation: this compound can act as a radiation sensitizer, with combination therapy showing more sustained tumor growth inhibition in prostate cancer models.[9][13]

Appendix: Experimental Protocols

This section outlines the general methodologies used to elucidate the mechanism of action of this compound.

1. Cell Proliferation and Viability Assays

-

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

-

Method (MTT Assay):

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 72-120 hours).[7]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of cell growth.

-

2. Western Blot Analysis

-

Objective: To analyze the expression and phosphorylation status of proteins in the PIM signaling pathway.

-

Method:

-

Cells are treated with this compound or vehicle control for a defined period (e.g., 3-24 hours).

-

Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to create whole-cell lysates.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific to the target proteins (e.g., p-4E-BP1, total 4E-BP1, p-S6, total S6, p-BAD, Cleaved Caspase-3, LC3B).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Loading controls like α-Tubulin or GAPDH are used to ensure equal protein loading.[7]

-

3. Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Method:

-

Cells are treated with this compound for a specified time (e.g., 24 hours).

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[11]

-

Fixed cells are washed and resuspended in a propidium iodide (PI) staining solution containing RNase A.[11]

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using analysis software.

-

4. Apoptosis Assay

-

Objective: To quantify the induction of apoptosis by this compound.

-

Method (Annexin V/PI Staining):

-

Cells are treated with this compound for the desired duration.

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently-labeled Annexin V and Propidium Iodide (PI) are added to the cells.

-

After a short incubation in the dark, the cells are analyzed by flow cytometry.

-

The cell population is differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]

-

References

- 1. Phase I studies of this compound, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PIM Kinase Inhibitor this compound for Treatment of MYC-Driven Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PIM kinase inhibitor this compound for treatment of MYC-driven prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. PIM kinase inhibitor, this compound, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oaepublish.com [oaepublish.com]

- 16. oncotarget.com [oncotarget.com]

- 17. aacrjournals.org [aacrjournals.org]

AZD1208: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1208 is a potent, orally bioavailable, and highly selective pan-inhibitor of PIM kinases (PIM1, PIM2, and PIM3), a family of serine/threonine kinases implicated in the regulation of cell proliferation, survival, and apoptosis.[1] Overexpression of PIM kinases is a common feature in various hematological malignancies and solid tumors, making them an attractive therapeutic target. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in their exploration of this compound.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity.[2] This inhibition leads to the modulation of a network of downstream signaling pathways crucial for cancer cell growth and survival. The primary affected pathways include the mTOR, STAT, and AMPK signaling cascades.

Data Presentation: The Anti-proliferative Activity of this compound

The efficacy of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values provide a quantitative measure of its anti-proliferative activity.

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| MOLM-16 | Acute Myeloid Leukemia (AML) | < 1 | [1] |

| EOL-1 | Acute Myeloid Leukemia (AML) | < 1 | [1] |

| KG-1a | Acute Myeloid Leukemia (AML) | < 1 | [1] |

| Kasumi-3 | Acute Myeloid Leukemia (AML) | < 1 | [1] |

| MV4-11 | Acute Myeloid Leukemia (AML) | < 1 | [1] |

| OCI-M1 | Acute Myeloid Leukemia (AML) | > 10 | [3] |

| OCI-M2 | Acute Myeloid Leukemia (AML) | > 10 | [3] |

| SNU-638 | Gastric Cancer | ~2.5 | [4] |

| SNU-484 | Gastric Cancer | ~5 | [4] |

| SNU-719 | Gastric Cancer | ~5 | [4] |

| N87 | Gastric Cancer | ~10 | [4] |

| MKN45 | Gastric Cancer | ~10 | [4] |

| SNU-601 | Gastric Cancer | > 10 | [4] |

| KMS-11 | Multiple Myeloma | 0.67 | [5] |

| WI-38 | Normal Lung Fibroblast | > 10 | [5] |

Downstream Signaling Pathways Affected by this compound

The mTOR Signaling Pathway

A key downstream effector pathway of PIM kinases is the mammalian target of rapamycin (mTOR) signaling cascade, which is a central regulator of protein synthesis, cell growth, and proliferation. This compound has been shown to significantly inhibit the phosphorylation of several key components of the mTOR pathway.

-

4E-BP1 (eIF4E-binding protein 1): PIM kinases phosphorylate 4E-BP1, leading to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), thereby allowing for cap-dependent translation. This compound treatment leads to a dose-dependent reduction in the phosphorylation of 4E-BP1.[1]

-

p70S6K (p70S6 Kinase) and S6 Ribosomal Protein: p70S6K, another downstream target of mTORC1, is responsible for phosphorylating the S6 ribosomal protein, a component of the 40S ribosomal subunit, which enhances the translation of specific mRNAs. This compound treatment results in decreased phosphorylation of both p70S6K and S6.[1]

The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell survival and proliferation. Constitutive activation of STAT3 is observed in many cancers. PIM kinases can directly phosphorylate and activate STAT3. Treatment with this compound has been demonstrated to reduce the phosphorylation of STAT3.

References

- 1. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I studies of this compound, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Role of AZD1208 in Inducing Apoptosis and Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD1208 is a potent and selective, orally available pan-Pim kinase inhibitor that has demonstrated preclinical efficacy in various hematological malignancies, particularly Acute Myeloid Leukemia (AML). The Pim kinase family (Pim-1, Pim-2, and Pim-3) of serine/threonine kinases are crucial downstream effectors of numerous cytokine and growth factor signaling pathways, playing a significant role in cell survival, proliferation, and apoptosis evasion. Overexpression of Pim kinases is a common feature in many cancers, making them an attractive therapeutic target. This technical guide provides an in-depth analysis of the mechanisms by which this compound induces apoptosis and cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.

Introduction to this compound

This compound is a small molecule inhibitor that targets the ATP-binding pocket of all three Pim kinase isoforms with high affinity.[1] By inhibiting Pim kinase activity, this compound modulates the phosphorylation of a multitude of downstream substrates involved in critical cellular processes, ultimately leading to anti-neoplastic effects in sensitive cancer cell lines. While its activity has been observed in various cancer types, the most pronounced effects on apoptosis and cell cycle arrest have been documented in specific AML cell lines.[2][3]

Quantitative Analysis of this compound's Effects

The anti-proliferative and pro-apoptotic effects of this compound are cell-line dependent. Below is a summary of the quantitative data from key studies.

Table 1: Growth Inhibition (GI50) of this compound in AML Cell Lines

| Cell Line | FLT3 Status | GI50 (µM) | Reference |

| MOLM-16 | WT | <1 | [2] |

| KG-1a | WT | <1 | [2] |

| EOL-1 | - | <1 | [2] |

| Kasumi-3 | - | <1 | [2] |

| MV4-11 | ITD | <1 | [2] |

| OCI-AML-3 | WT | >1 | [4] |

| MOLM-13 | ITD | >1 | [4] |

Table 2: Effect of this compound on Cell Cycle Distribution in MOLM-16 Cells (72h treatment)

| Treatment | % G0/G1 | % Sub-G1 (Apoptotic) | Reference |

| Control (DMSO) | 54.9 | 14.7 | [2] |

| 1 µM this compound | 85.7 | 48.3 | [2] |

Table 3: Apoptotic Response to this compound in AML Cell Lines

| Cell Line | Treatment | Apoptotic Induction | Key Markers | Reference |

| MOLM-16 | This compound (dose-dependent) | Marked apoptosis | Increased cleaved caspase 3 | [2][3] |

| KG-1a, EOL-1 | This compound | Limited apoptosis | - | [2] |

| Other AML lines | up to 3 µM this compound (24h) | <10% increase | - | [4][5] |

| Ba/F3-ITD | 1µM this compound + Daunorubicin | Synergistic increase (65% vs 25% for Daunorubicin alone) | Increased cleaved caspase 3 and PARP | [6] |

Signaling Pathways Modulated by this compound

This compound exerts its effects by inhibiting Pim kinases, which in turn affects downstream signaling pathways crucial for cell survival and proliferation. The mTOR signaling pathway is a primary target.

The Pim Kinase-mTOR Signaling Axis

Pim kinases are known to phosphorylate and regulate several proteins that converge on the mTOR pathway. This compound-mediated inhibition of Pim kinases leads to a reduction in the phosphorylation of key mTOR pathway components.

Regulation of Apoptosis

This compound promotes apoptosis primarily through the intrinsic pathway by modulating the activity of the pro-apoptotic protein BAD. Pim kinases phosphorylate BAD at Ser112, leading to its inactivation and sequestration by 14-3-3 proteins. By inhibiting Pim kinases, this compound prevents BAD phosphorylation, allowing it to bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting apoptosis.[2] This is further evidenced by the observed increase in cleaved caspase 3 in sensitive cell lines.[3]

Induction of Cell Cycle Arrest

This compound can induce cell cycle arrest, particularly at the G1/S checkpoint. One of the mechanisms is through the stabilization of the cyclin-dependent kinase inhibitor p27. Pim kinases are known to phosphorylate p27, targeting it for proteasomal degradation. Inhibition of Pim kinases by this compound leads to the accumulation of p27, which in turn inhibits cyclin-dependent kinases required for G1 to S phase transition, resulting in cell cycle arrest.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Proliferation Assay (GI50 Determination)

-

Cell Plating: Seed AML cells (e.g., MOLM-16, KG-1a) in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Drug Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add a volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the volume of cell culture medium in each well.

-

Luminescence Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Determine the concentration of this compound that inhibits cell growth by 50% (GI50) by plotting the luminescence signal against the log of the drug concentration and fitting the data to a four-parameter logistic curve.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Culture AML cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 72 hours).

-

Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation. Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

-

Gating Strategy:

-

Gate on the main cell population based on forward and side scatter to exclude debris.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest and wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 peak indicative of apoptotic cells.

Western Blotting for Signaling Pathway Analysis

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., Pim-1, mTOR, 4E-BP1, p70S6K, S6, BAD, cleaved caspase 3, p27).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a potent pan-Pim kinase inhibitor that demonstrates significant anti-neoplastic activity in preclinical models of AML. Its mechanism of action is multifaceted, involving the induction of both apoptosis and cell cycle arrest. The effects are particularly pronounced in certain AML cell lines, such as MOLM-16, and are mediated through the inhibition of the Pim kinase/mTOR signaling axis, leading to the modulation of key regulators of apoptosis (BAD) and cell cycle progression (p27). The provided data and protocols offer a comprehensive guide for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other Pim kinase inhibitors. While the single-agent efficacy of this compound in clinical trials has been modest, its synergistic effects with other anti-cancer agents warrant further investigation.[6]

References

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Protein profiling identifies mTOR pathway modulation and cytostatic effects of Pim kinase inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Preclinical Evaluation of AZD1208 in Acute Myeloid Leukemia (AML)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The Pim kinase family, comprising three serine/threonine kinases (Pim-1, Pim-2, and Pim-3), are key regulators of cell proliferation, survival, and differentiation.[1][2] Upregulated in various leukemias, including AML, Pim kinases are downstream effectors of cytokine and growth factor signaling pathways, such as the JAK/STAT pathway, making them a compelling therapeutic target.[2][3][4]

AZD1208 is an orally bioavailable, potent, and highly selective small-molecule inhibitor of all three Pim kinase isoforms.[1][3][5] This technical guide provides a comprehensive overview of the preclinical studies evaluating the mechanism of action, efficacy, and resistance pathways of this compound in AML models. The data presented herein supported the initiation of Phase I clinical trials for this compound in AML.[3][5]

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor that demonstrates low nanomolar potency against all three PIM kinase isoforms in enzymatic assays.[2][6] In cellular assays, it effectively inhibits Pim kinase activity at concentrations below 150 nM.[1][3][4] The primary mechanism of action involves the inhibition of Pim kinase-mediated phosphorylation of downstream substrates that are critical for cell survival and protein translation.

By inhibiting Pim kinases, this compound disrupts key signaling pathways that promote leukemogenesis. This leads to a dose-dependent reduction in the phosphorylation of several key proteins, including:

-

Bcl-2 antagonist of cell death (BAD) : Inhibition of BAD phosphorylation at Ser112 promotes apoptosis.[6][7]

-

mTOR pathway components : this compound significantly suppresses the phosphorylation of PRAS40, 4E-BP1, p70S6K, and S6, which are crucial for cap-dependent mRNA translation and cell growth.[1][3][6]

The collective effect of inhibiting these downstream targets is the induction of cell cycle arrest, primarily at the G1 phase, and apoptosis.[1][3][8]

Caption: this compound inhibits PIM kinases, blocking downstream survival and proliferation signals.

In Vitro Efficacy

This compound has demonstrated significant anti-proliferative activity across a panel of AML cell lines. Sensitivity to the compound correlates with high Pim-1 expression and the activation of STAT5.[3][4]

Data Presentation: Anti-proliferative Activity

The half-maximal growth inhibition (GI₅₀) values were determined for various AML cell lines after a 72-hour treatment with this compound.

| Cell Line | FLT3 Status | Key Mutations | GI₅₀ (µM) of this compound | Sensitivity |

| MOLM-16 | WT | TYK2 fusion | < 1 | Sensitive |

| KG-1a | WT | - | < 1 | Sensitive |

| MV4-11 | ITD | - | < 1 | Sensitive |

| EOL-1 | WT | - | < 1 | Sensitive |

| Kasumi-3 | WT | - | < 1 | Sensitive |

| OCI-AML3 | WT | DNMT3A, NPM1 | > 1 | Less Sensitive |

| MOLM-13 | ITD | - | > 1 | Not Sensitive |

| (Data synthesized from multiple preclinical studies[3][4][6]) |

Effects on Cell Cycle and Apoptosis

In sensitive cell lines like MOLM-16, this compound treatment leads to a significant G1 cell cycle arrest and an increase in the sub-G1 population, which is indicative of apoptosis.[3][7] This is accompanied by an increase in the levels of the cell cycle inhibitor p27 and the apoptotic marker cleaved caspase 3.[1][3]

Experimental Protocols

-

Cell Seeding: AML cell lines were cultured in recommended media and plated in 96-well plates at a density of 0.13 to 0.5 × 10⁶ cells/well.

-

Drug Treatment: Cells were treated with a range of concentrations of this compound for 72 hours.

-

Viability Assessment: Cell viability was measured using assays such as CellTiter-Glo® or by direct cell counting.

-

Data Analysis: GI₅₀ values were calculated using non-linear regression analysis.[3]

-

Treatment: MOLM-16 cells were treated with this compound for 72 hours.

-

Staining: Cells were harvested, fixed, and stained with propidium iodide (PI) to determine DNA content.

-

Analysis: DNA content was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and the sub-G1 population.[3][7]

-

Treatment: MOLM-16 cells were treated with this compound for various time points (e.g., 24-72 hours).

-

Staining: Cells were stained with Annexin V and a viability dye like 7-amino-actinomycin D (7-AAD).

-

Analysis: Stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic (Annexin V positive), and late apoptotic/necrotic cells (Annexin V and 7-AAD positive).[3][7]

-

Lysate Preparation: Cells were treated with this compound for specified durations (e.g., 3-24 hours), then lysed to extract total protein.

-

Electrophoresis & Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were probed with primary antibodies against target proteins (e.g., Pim-1, p-STAT5, p-BAD, p-4EBP1, cleaved caspase 3) and corresponding loading controls (e.g., GAPDH).

-

Detection: Membranes were incubated with secondary antibodies and visualized using chemiluminescence.[3][7][9]

Caption: Standard in vitro workflow for evaluating this compound efficacy in AML cell lines.

In Vivo and Ex Vivo Efficacy

The anti-tumor activity of this compound was validated in mouse xenograft models and in primary patient samples, demonstrating its potential for clinical translation.

In Vivo Xenograft Models

This compound, administered orally, demonstrated dose-dependent tumor growth inhibition in mice bearing MOLM-16 and KG-1a xenografts.[1][3] A clear relationship between the plasma concentration of the drug and the inhibition of pharmacodynamic biomarkers, such as p-BAD, was established.[2]

| Model | Treatment | Result |

| MOLM-16 Xenograft | This compound (monotherapy) | Dose-dependent inhibition of tumor growth. |

| KG-1a Xenograft | This compound (monotherapy) | Significant inhibition of tumor growth. |

| KG-1a Xenograft | This compound + Cytarabine | Enhanced tumor inhibition and delayed tumor regrowth compared to either agent alone.[2][4] |

Activity in Primary AML Patient Samples

This compound potently inhibited colony formation in ex vivo assays using primary bone marrow cells from AML patients.[3] Notably, this activity was observed in samples with both wild-type FLT3 and those with FLT3-ITD mutations, a key driver in a subset of AML.[1][3][4]

Experimental Protocols

-

Cell Implantation: Immunodeficient mice (e.g., SCID) were subcutaneously implanted with AML cells (e.g., 5-10 x 10⁶ MOLM-16 or KG-1a cells).

-

Treatment Initiation: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment groups.

-

Drug Administration: this compound was administered orally, typically once or twice daily, at various doses.

-

Monitoring: Tumor volume and body weight were measured regularly.

-

Endpoint: At the end of the study, tumors were often collected for pharmacodynamic biomarker analysis (e.g., Western blot for p-BAD).[3][9]

-

Sample Processing: Mononuclear cells were isolated from bone marrow aspirates of AML patients.

-

Culture: Cells were plated in methylcellulose-based medium supplemented with cytokines.

-

Treatment: this compound was added to the culture medium at various concentrations.

-

Incubation: Plates were incubated for 14 days to allow for colony formation.

-

Analysis: Colonies were counted to assess the inhibitory effect of this compound on the proliferation of leukemic progenitors.[3]

Mechanisms of Resistance and Combination Strategies

While this compound is effective in sensitive models, studies have uncovered mechanisms of intrinsic resistance, which can be overcome with combination therapies.

Feedback Activation of mTOR Signaling

A key mechanism of resistance involves a feedback loop that sustains mTOR signaling despite PIM kinase inhibition.[9][10] In resistant cells, this compound treatment leads to an increase in reactive oxygen species (ROS). This, in turn, activates p38α (MAPK14), which subsequently activates the AKT/mTOR pathway, bypassing the PIM inhibition and promoting cell survival.[9][10]

Caption: Resistance to this compound can occur via p38α-mediated feedback activation of mTOR.

Combination Therapies to Overcome Resistance

Preclinical data strongly support the use of this compound in combination with other targeted agents to enhance efficacy and overcome resistance.

| Combination Agent | Agent Class | Rationale / Finding | AML Subtype |

| AZD2014 | Dual mTORC1/2 Inhibitor | Synergistic growth inhibition and apoptosis induction.[11][12] | Broad (FLT3-WT & ITD) |

| p38α Inhibitors | p38α MAPK Inhibitor | Sensitizes resistant AML cells to this compound by blocking the mTOR feedback loop.[9] | This compound-Resistant |

| FLT3 Inhibitors | FLT3 TKI | Synergistic induction of apoptosis through downregulation of Mcl-1 and Bcl-xL.[13] | FLT3-ITD |

| Cytarabine | Chemotherapy | Enhanced anti-tumor activity in vivo.[2][4] | Broad |

Conclusion

The pan-Pim kinase inhibitor this compound has demonstrated robust preclinical activity in a range of in vitro, ex vivo, and in vivo models of AML. It effectively inhibits proliferation and induces apoptosis in sensitive AML cells by targeting the PIM kinase signaling axis. While intrinsic resistance can arise through feedback activation of the mTOR pathway, this can be overcome by rational combination therapies. The comprehensive preclinical data underscore the therapeutic potential of PIM kinase inhibition with this compound as a promising strategy for the treatment of AML, particularly as part of a combination regimen.

References

- 1. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-a-potent-and-selective-pan-pim-kinase-inhibitor-demonstrates-efficacy-in-preclinical-models-of-acute-myeloid-leukemia - Ask this paper | Bohrium [bohrium.com]

- 3. ashpublications.org [ashpublications.org]

- 4. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Figure 2 from this compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. oncotarget.com [oncotarget.com]

- 10. Intrinsic resistance to PIM kinase inhibition in AML through p38α-mediated feedback activation of mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The novel combination of dual mTOR inhibitor AZD2014 and pan-PIM inhibitor this compound inhibits growth in acute myeloid leukemia via HSF pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. researchgate.net [researchgate.net]

The Discovery and Chemical Profile of AZD1208: A Pan-Pim Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: AZD1208 is a potent, orally bioavailable, and highly selective small-molecule inhibitor of the Pim family of serine/threonine kinases.[1][2][3] The Pim kinases, comprising Pim-1, Pim-2, and Pim-3, are key downstream effectors in many cytokine and growth factor signaling pathways.[2][3] Their upregulation is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive therapeutic targets.[4][5] this compound, a benzylidene-1,3-thiazolidine-2,4-dione derivative, was developed by AstraZeneca as an ATP-competitive inhibitor of all three Pim kinase isoforms.[1] This document provides a comprehensive overview of the discovery, chemical structure, mechanism of action, and preclinical evaluation of this compound, with a focus on its activity in acute myeloid leukemia (AML).

Chemical Structure and Properties

This compound is identified as a benzylidene-1,3-thiazolidine-2,4-dione.[1]

Chemical Formula: C₂₁H₂₁N₃O₂S

Molecular Weight: 379.48 g/mol

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound have been quantified across various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Pim Kinases

| Parameter | Pim-1 | Pim-2 | Pim-3 | Reference |

| Ki (nM) | 0.10 | 1.92 | 0.40 | [1] |

| Enzyme IC50 at Km [ATP] (nM) | 0.4 | 5.0 | 1.9 | [1][6] |

| Enzyme IC50 at 5 mM [ATP] (nM) | 2.6 | 164 | 17 | [1] |

Table 2: Cellular Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | FLT3 Status | GI50 (µM) | Reference |

| EOL-1 | - | <1 | [1] |

| KG-1a | WT | <1 | [1] |

| Kasumi-3 | - | <1 | [1] |

| MV4-11 | ITD | <1 | [1] |

| MOLM-16 | ITD | <1 | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-neoplastic effects by inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3, which in turn modulates downstream signaling pathways crucial for cell proliferation, survival, and protein translation.

Pim Kinase Signaling Pathway

The Pim kinases phosphorylate a number of substrates that regulate cell cycle progression and apoptosis. A key substrate is the pro-apoptotic protein BAD (Bcl-2 antagonist of cell death). Phosphorylation of BAD by Pim kinases inhibits its pro-apoptotic function. This compound, by inhibiting Pim kinases, prevents BAD phosphorylation, thereby promoting apoptosis.[1][6]

Furthermore, Pim kinases are involved in the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. Pim kinases can phosphorylate and activate components of the mTOR pathway, such as 4E-BP1 and p70S6K, leading to increased protein synthesis.[1][3] Inhibition of Pim kinases by this compound leads to a dose-dependent reduction in the phosphorylation of 4EBP1, p70S6K, and S6, ultimately suppressing cap-dependent translation.[1][3]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of this compound. These are generalized protocols, and for specific details, researchers should consult the cited literature.

Pim Kinase Enzyme Assay

This assay is used to determine the in vitro inhibitory activity of this compound against the purified Pim kinase isoforms.

Objective: To measure the IC50 and Ki values of this compound for Pim-1, Pim-2, and Pim-3.

General Protocol:

-

Reagents and Materials: Purified human Pim-1, -2, and -3 enzymes, a suitable peptide substrate (e.g., BAD peptide), ATP, this compound, kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of this compound. b. In a microplate, combine the Pim kinase enzyme, the peptide substrate, and the diluted this compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a controlled temperature for a specific duration. e. Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection reagent and a luminometer or spectrophotometer. f. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve. g. To determine the Ki value, IC50 values are measured at various ATP concentrations.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of this compound in AML cell lines.

General Protocol:

-

Cell Culture: Culture AML cell lines (e.g., MOLM-16, KG-1a) in appropriate media and conditions.

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density. b. Treat the cells with a range of concentrations of this compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Assess cell viability using a reagent such as resazurin or a commercial kit (e.g., CellTiter-Glo®). e. Measure the signal (fluorescence or luminescence) using a plate reader. f. Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 value.

Immunoblotting (Western Blot)

This technique is used to detect changes in the phosphorylation status of Pim kinase substrates.

Objective: To assess the effect of this compound on the phosphorylation of downstream targets like BAD and 4E-BP1.

General Protocol:

-

Sample Preparation: a. Treat AML cells with this compound for a specified time. b. Lyse the cells to extract total protein. c. Determine the protein concentration of the lysates.

-

Gel Electrophoresis and Transfer: a. Separate the protein lysates by SDS-PAGE. b. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-BAD, anti-BAD, anti-p-4E-BP1, anti-4E-BP1). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Objective: To assess the effect of this compound on tumor growth in mouse models of AML.

General Protocol:

-

Animal Model: Use immunodeficient mice (e.g., SCID or NSG mice).

-

Procedure: a. Implant human AML cells (e.g., MOLM-16) subcutaneously into the flanks of the mice. b. Allow the tumors to reach a palpable size. c. Randomize the mice into treatment and control groups. d. Administer this compound (e.g., by oral gavage) or vehicle control to the respective groups daily or on a specified schedule. e. Measure tumor volume and body weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Conclusion

This compound is a potent and selective pan-Pim kinase inhibitor with demonstrated preclinical activity in models of acute myeloid leukemia. Its mechanism of action, involving the induction of apoptosis and inhibition of protein synthesis through the modulation of key downstream signaling pathways, provides a strong rationale for its investigation as a therapeutic agent. The data and experimental frameworks presented in this guide offer a comprehensive resource for researchers and drug development professionals working on Pim kinase inhibitors and their application in oncology. While clinical development of this compound as a single agent has faced challenges, the understanding gained from its preclinical evaluation remains valuable for the ongoing exploration of Pim kinase inhibition in cancer therapy, potentially in combination with other agents.[5]

References

The Pan-Pim Kinase Inhibitor AZD1208: A Technical Guide to its Effects on mTOR and STAT Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1208 is an orally available, small-molecule, and potent pan-inhibitor of the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases implicated in the regulation of cell proliferation, survival, and metabolism.[1] Upregulation of Pim kinases is a hallmark of various hematological malignancies and solid tumors, making them an attractive therapeutic target.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, with a specific focus on its modulatory effects on the mTOR and STAT signaling pathways. The information presented herein is curated from a range of preclinical studies to support further research and drug development efforts.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of all three Pim kinase isoforms.[2] By blocking the kinase activity of Pim proteins, this compound disrupts the phosphorylation of a multitude of downstream substrates involved in critical cellular processes. This inhibition leads to cytostatic effects in cancer cells, primarily through the suppression of protein synthesis and cell cycle arrest, with limited induction of apoptosis in many cell types.[1]

Impact on the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. This compound has been demonstrated to be a potent suppressor of mTOR signaling in various cancer cell lines, particularly in acute myeloid leukemia (AML).[1] This inhibition affects both major complexes of the mTOR pathway, mTORC1 and mTORC2.[4]

The primary mechanism of mTOR pathway inhibition by this compound is through the reduced phosphorylation of key downstream effectors. Pim kinases are known to phosphorylate multiple components that regulate mTORC1 activity.[5] Treatment with this compound leads to a significant decrease in the phosphorylation of:

-

mTOR itself (at Ser2448) [1]

-

Ribosomal protein S6 kinase (p70S6K at Thr389) [1]

-

Ribosomal protein S6 (S6 at Ser235/236) [1]

-

Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1 at Ser65) [1]

The inhibition of these downstream targets of mTORC1 collectively leads to a reduction in protein synthesis, which is a key contributor to the cytostatic effects of this compound.[1]

dot

Caption: this compound's inhibition of Pim kinases and its impact on the mTORC1 signaling pathway.

Influence on the STAT Signaling Pathway

The Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that transmits information from extracellular signals to the nucleus, leading to the transcription of genes involved in cell survival, proliferation, and differentiation. Pim kinases are known to be downstream effectors of the JAK/STAT pathway, and there is also evidence of feedback loops where Pim kinases can phosphorylate STAT proteins.[5]

This compound has been shown to modulate the STAT signaling pathway by reducing the phosphorylation of key STAT proteins, including:

The sensitivity of some AML cell lines to this compound has been correlated with the levels of phosphorylated STAT5.[2] By inhibiting Pim kinases, this compound disrupts the positive feedback loops that can contribute to the constitutive activation of STAT signaling in cancer cells.

dot

Caption: The interplay between this compound, Pim kinases, and the JAK/STAT signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from various preclinical studies.

Table 1: Inhibitory Activity of this compound against Pim Kinases

| Kinase | IC₅₀ (nM) |

| Pim-1 | 0.4 |

| Pim-2 | 5.0 |

| Pim-3 | 1.9 |

| Data from cell-free assays.[2] |

Table 2: Effect of this compound on Protein Phosphorylation in Cancer Cell Lines

| Cell Line | Treatment | Target Protein | Phosphorylation Site | % Reduction (approx.) | Reference |

| KG-1a (AML) | 3 µM this compound (24h) | mTOR | Ser2448 | >50% | [4] |

| MOLM-16 (AML) | 3 µM this compound (24h) | mTOR | Ser2448 | ~70% | [4] |

| 93T449 (Liposarcoma) | 20 µM this compound (24h) | STAT3 | Tyr705 | Significant reduction | [3] |

| MOLM-16 (AML) | 1 µM this compound (72h) | 4E-BP1 | Ser65 | Dose-dependent reduction | [2] |

| KG-1a (AML) | Dose-dependent this compound | S6 | Ser235/236 | Dose-dependent reduction | [4] |

Experimental Protocols

Western Blot Analysis for Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the mTOR and STAT signaling pathways.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., AML cell lines KG-1a, MOLM-16; liposarcoma cell line 93T449) are cultured in appropriate media and conditions. Cells are seeded and allowed to adhere overnight. The following day, cells are treated with various concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 20 µM) or vehicle control (DMSO) for specified time points (e.g., 3, 6, 24, 48, 72 hours).[2][3][4][6]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-mTOR, mTOR, p-STAT3, STAT3, p-p70S6K, p70S6K, p-S6, S6, p-4E-BP1, 4E-BP1).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to the total protein levels.

dot

References

- 1. Protein profiling identifies mTOR pathway modulation and cytostatic effects of Pim kinase inhibitor, this compound, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Profiling Identifies mTOR Pathway Modulation and Cytostatic Effects of Pim Kinase Inhibitor, this compound, in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

The Anti-Tumor Activity of AZD1208: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1208 is a potent, orally bioavailable, and highly selective small molecule inhibitor of all three isoforms of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family: PIM-1, PIM-2, and PIM-3.[1][2] PIM kinases are serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis.[3] Their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors, including acute myeloid leukemia (AML), prostate cancer, gastric cancer, and non-small cell lung cancer (NSCLC).[1][4][5][6] This technical guide provides a comprehensive overview of the anti-tumor activity of this compound, detailing its mechanism of action, preclinical efficacy in various cancer models, and the experimental protocols used to elucidate its effects.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of PIM kinases.[7] By blocking the kinase activity of PIM-1, -2, and -3, this compound disrupts downstream signaling pathways that are critical for cancer cell growth and survival.[1] The primary mechanisms through which this compound exerts its anti-tumor effects include the induction of cell cycle arrest, apoptosis, and autophagy.[1][5][8]

Key downstream targets of PIM kinases that are affected by this compound include proteins involved in the mTOR and STAT signaling pathways.[9][10] Specifically, this compound has been shown to decrease the phosphorylation of Bcl-2 antagonist of cell death (BAD), 4E-binding protein 1 (4EBP1), p70S6 kinase (p70S6K), and Signal Transducer and Activator of Transcription 3 (STAT3).[1][5][9] Inhibition of these pathways leads to a reduction in protein translation and the promotion of apoptosis.[1]

dot

Caption: Mechanism of action of this compound.

Preclinical Anti-Tumor Activity

The anti-tumor effects of this compound have been demonstrated in a variety of preclinical cancer models, both in vitro and in vivo.

In Vitro Studies

This compound has shown potent anti-proliferative activity across a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Key Findings | Reference |

| MOLM-16 | Acute Myeloid Leukemia | < 1 | Dose-dependent reduction in phosphorylation of BAD, 4EBP1, p70S6K, and S6. Induction of apoptosis. | [1] |

| KG-1a | Acute Myeloid Leukemia | < 1 | Dose-dependent reduction in phosphorylation of BAD, 4EBP1, p70S6K, and S6. | [1] |

| EOL-1 | Acute Myeloid Leukemia | < 1 | Sensitivity correlates with Pim-1 expression and STAT5 activation. | [1] |

| N87 | Gastric Cancer | ~10 | Decreased cell proliferation and induction of autophagy in long-term culture. | [6][8] |

| MKN45 | Gastric Cancer | ~10 | Decreased cell proliferation and induction of autophagy in long-term culture. | [6][8] |

| 93T449 | Liposarcoma | ~20 | Cytotoxic but not apoptotic. Reduced phosphorylation of STAT-3 and mTOR. | [9] |

| PC9 | NSCLC (EGFR mutant) | > 10 (as single agent) | Moderate synergistic effects when combined with osimertinib. | [5] |

| H1975 | NSCLC (EGFR mutant) | > 10 (as single agent) | Moderate synergistic effects when combined with osimertinib. Decreased osimertinib-induced STAT3 phosphorylation. | [5] |

In Vivo Studies

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound.

| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Key Findings | Reference |

| MOLM-16 | Acute Myeloid Leukemia | 10 mg/kg or 30 mg/kg daily for 2 weeks | 89% inhibition or slight regression | Clear pharmacodynamic-pharmacokinetic relationship. Strong suppression of pBAD, p4EBP1, and p-p70S6K. | [1] |

| c-MYC/Pim1 grafts | Prostate Cancer | 30 or 45 mg/kg for 3 weeks | 54.3 ± 39% | Decreased cellular proliferation by 46 ± 14% and increased apoptosis by 326 ± 170%. | [4][11] |

| DU145 | Prostate Cancer | Not specified | Statistically significant | [4] | |

| CWR22Rv1 | Prostate Cancer | Not specified | Similar to docetaxel | [4] |

Synergistic Interactions

This compound has demonstrated synergistic anti-tumor effects when combined with other targeted therapies.

-

Akt Inhibitors: In gastric cancer cells, the combination of this compound with an Akt inhibitor resulted in a highly synergistic effect, regulating the DNA damage repair pathway.[6][8]

-

Osimertinib: In EGFR-mutant NSCLC cell lines, combining this compound with the EGFR TKI osimertinib produced moderate synergistic effects and decreased osimertinib-induced STAT3 phosphorylation.[5]

-

Radiation Therapy: In prostate cancer models, this compound acted as a radiation sensitizer. The combination of this compound and radiation led to more sustained inhibition of tumor growth.[4][11]

-

Th1 Cytokines: In breast cancer cell lines, combining this compound with IFN-γ and TNF-α potentiated metabolic suppression and cell death.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-tumor activity of this compound.

dot

Caption: A typical preclinical experimental workflow.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of this compound (e.g., 0-200 µM) for a specified duration (e.g., 72-120 hours).[5][6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-20% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-BAD, p-4EBP1, total BAD, total 4EBP1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 MOLM-16 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[1]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg) or vehicle control orally once daily.[1][4]

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Pharmacodynamic Analysis: At the end of the study, collect tumor tissues at different time points after the final dose for analysis of target modulation (e.g., by Western blotting or immunohistochemistry).[1]

Resistance Mechanisms and Clinical Outlook

Despite its promising preclinical activity, resistance to PIM kinase inhibitors can emerge. One identified mechanism of intrinsic resistance to this compound in AML involves the p38α-mediated feedback activation of mTOR signaling.[13] This suggests that co-targeting PIM and p38 could be a strategy to overcome resistance.

Phase I clinical trials of this compound in patients with advanced solid tumors and AML have been conducted to evaluate its safety, tolerability, and pharmacokinetics.[7][14] While single-agent this compound did not demonstrate significant clinical efficacy, pharmacodynamic analyses confirmed biological activity, showing inhibition of downstream targets like pBAD.[7][14] These findings suggest that while PIM kinase inhibition is a valid therapeutic strategy, this compound may be most effective in combination with other agents.[7]

Conclusion

This compound is a potent pan-PIM kinase inhibitor with significant anti-tumor activity in a range of preclinical cancer models. Its ability to induce cell cycle arrest, apoptosis, and autophagy through the inhibition of key signaling pathways like mTOR and STAT underscores the therapeutic potential of targeting PIM kinases. While single-agent efficacy in clinical trials has been limited, the strong synergistic effects observed when this compound is combined with other targeted therapies highlight its potential as a component of combination regimens for various cancers. Further research into overcoming resistance mechanisms and optimizing combination strategies will be crucial for realizing the full clinical potential of PIM kinase inhibition.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Facebook [cancer.gov]

- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. oaepublish.com [oaepublish.com]

- 6. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]

- 7. Phase I studies of this compound, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pan-Pim Kinase Inhibitor this compound Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ovid.com [ovid.com]

- 12. PIM kinase inhibitor this compound in conjunction with Th1 cytokines potentiate death of breast cancer cellsin vitrowhile also maximizing suppression of tumor growthin vivo when combined with immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. aacrjournals.org [aacrjournals.org]

AZD1208: A Technical Guide to its Impact on Protein Translation in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1208 is an orally available, small-molecule, and potent ATP-competitive pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.[1][2][3] The PIM kinase family, comprising PIM1, PIM2, and PIM3, plays a crucial role in regulating cell proliferation, survival, and metabolism, making them attractive targets for cancer therapy.[1][2] Overexpression of PIM kinases is observed in various hematological malignancies and solid tumors, often correlating with poor prognosis.[2][3] this compound inhibits all three PIM kinase isoforms at low nanomolar concentrations, leading to the modulation of downstream signaling pathways that are critical for tumor growth and survival.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a specific focus on its impact on protein translation in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.

Core Mechanism of Action: Inhibition of PIM Kinases

This compound exerts its anti-cancer effects by inhibiting the kinase activity of PIM1, PIM2, and PIM3. This inhibition disrupts the phosphorylation of a multitude of downstream substrates involved in key cellular processes. The primary mechanism through which this compound impacts cancer cell growth is by impeding protein synthesis, a fundamental process for cell proliferation and survival.

Quantitative Data: Potency and Cellular Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its inhibitory activity and effects on cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [3]

| PIM Isoform | IC50 (nM) at 100 µM ATP | Ki (nM) |

| PIM1 | 0.4 | 0.1 |

| PIM2 | 5.0 | 1.92 |

| PIM3 | 1.9 | 0.4 |

Table 2: Anti-proliferative Activity of this compound in Acute Myeloid Leukemia (AML) Cell Lines [3]

| Cell Line | GI50 (µM) |

| EOL-1 | <1 |

| KG-1a | <1 |

| Kasumi-3 | <1 |

| MV4-11 | <1 |

| MOLM-16 | <1 |

Impact on Protein Translation

A significant consequence of PIM kinase inhibition by this compound is the suppression of protein synthesis. This is achieved through the modulation of key regulators of cap-dependent translation, a critical pathway for the synthesis of many oncogenic proteins.

The PIM Kinase-mTOR Signaling Nexus

This compound treatment leads to a reduction in the phosphorylation of several key components of the mTOR signaling pathway, which is a central regulator of protein synthesis.[4] This includes decreased phosphorylation of mTOR itself, as well as its downstream effectors p70S6K and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3][4]

The diagram below illustrates the signaling pathway through which this compound inhibits protein translation.

Caption: this compound inhibits PIM kinases, leading to reduced mTORC1 signaling and protein synthesis.

Key Downstream Targets

-

4E-BP1: In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent translation.[5] PIM kinases can phosphorylate 4E-BP1, promoting its dissociation from eIF4E and allowing translation to proceed. This compound treatment leads to decreased phosphorylation of 4E-BP1 at Thr37/46, which enhances its binding to eIF4E and suppresses translation.[1]

-

p70S6K: p70S6 Kinase (p70S6K) is another downstream effector of mTORC1 that, when phosphorylated, promotes protein synthesis by phosphorylating ribosomal protein S6 and other components of the translational machinery. This compound has been shown to reduce the phosphorylation of p70S6K.[3]

-

c-MYC: The oncoprotein c-MYC is a key driver of cell proliferation and is often overexpressed in cancer. PIM kinases can phosphorylate and stabilize c-MYC. Treatment with this compound has been shown to reduce the levels of c-MYC protein in some cancer cell lines, which can have a significant impact on its transcriptional activity and downstream tumorigenic effects.[3][6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on protein translation.

Western Blotting for Phospho-protein Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in the PIM signaling pathway following this compound treatment.

1. Cell Lysis and Protein Extraction:

- Treat cancer cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

- Determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

- Denature protein lysates by boiling in Laemmli sample buffer.

- Load equal amounts of protein per lane onto a polyacrylamide gel and separate by SDS-PAGE.

- Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-4E-BP1, total 4E-BP1, phospho-p70S6K, total p70S6K, c-MYC, and a loading control like β-actin) overnight at 4°C.

- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

The following diagram illustrates the general workflow for a Western Blotting experiment.

Caption: A streamlined workflow for Western Blotting analysis.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay is used to determine the effect of this compound on the growth and viability of cancer cells.

1. Cell Seeding:

- Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Drug Treatment:

- Treat the cells with a serial dilution of this compound or vehicle control.

3. Incubation:

- Incubate the cells for a specified period (e.g., 72 hours).

4. Viability Measurement:

- For MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance at a specific wavelength (e.g., 570 nm).

- For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[3]

Polysome Profiling

Polysome profiling is a technique used to assess the global translation status of cells by separating mRNAs based on the number of associated ribosomes. A decrease in the proportion of polysomes (mRNAs with multiple ribosomes) indicates an inhibition of translation initiation.

1. Cell Treatment and Lysis:

- Treat cells with this compound or vehicle.

- Lyse cells in a buffer containing cycloheximide to "freeze" the ribosomes on the mRNA.

2. Sucrose Gradient Ultracentrifugation:

- Layer the cell lysate onto a sucrose gradient (e.g., 10-50%).

- Centrifuge at high speed to separate the ribosomal subunits, monosomes, and polysomes.

3. Fractionation and Analysis:

- Fractionate the gradient while continuously monitoring the absorbance at 254 nm to generate a polysome profile.

- Collect the fractions and extract RNA for further analysis (e.g., qRT-PCR) to identify which specific mRNAs are affected.

The logical relationship of how this compound's inhibition of PIM kinases leads to observable experimental outcomes is depicted below.

Caption: Logical flow from this compound treatment to measurable experimental outcomes.

Conclusion and Future Directions